molecular formula C22H28N2O3 B1663951 Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate CAS No. 308123-60-6

Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

Cat. No. B1663951
CAS RN: 308123-60-6
M. Wt: 368.5 g/mol
InChI Key: DTJQBBHYRQYDEG-SVBQBFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Methoxycoronaridine, also known as 18-MC, is a nicotinic α3β4 antagonist potentially for the treatment of cocaine abuse. 18-Methoxycoronaridine slows the rate of induction of behavioral sensitization to nicotine. The primary mechanism of action of 18-MC is believed to be the inhibition of α3β4 nicotinic acetylcholine receptors which are densely expressed in the medial habenula and interpeduncular nucleus. 18-Methoxycoronaridine has also been shown to attenuate sucrose reward, decrease sucrose intake and prevent the development of sucrose-induced obesity.

Scientific Research Applications

Crystal Structures and Analogues

  • Crystal Structure Analysis: A study by Lynch et al. (1995) explored the crystal structures of certain analogues, providing insights into molecular conformations and crystal lattice interactions (Lynch et al., 1995).

Receptor Ligands and Cytotoxic Activity

  • Sigma Receptor Ligands: Research by Geiger et al. (2007) synthesized various stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, demonstrating high sigma1 receptor affinity and potential cytotoxic activity against tumor cell lines (Geiger et al., 2007).

Chemo- and Stereoselective Reactions

  • Chemo- and Stereoselective Synthesis: A study by Yakura et al. (1999) focused on the synthesis of optically active, highly functionalized cyclopentane through chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions, highlighting the versatility of these compounds in synthetic chemistry (Yakura et al., 1999).

Alkaloids with Polycyclic Skeletons

  • Alkaloid Identification: Lu et al. (2007) identified a new alkaloid, Paxdaphnine B, from Daphniphyllum macropodum, demonstrating the presence of complex polycyclic skeletons in naturally occurring compounds (Lu et al., 2007).

Radiolabeling and Neuroprotective Drug Development

  • Neuroprotective Drug Research: A study by Yu et al. (2003) involved the radiolabeling of a potential neuroprotective drug, showing its ability to pass the blood-brain barrier and accumulate in cortical brain areas (Yu et al., 2003).

Crown Ether Complexes

  • Crown Ether Synthesis: Guo and Zong (1994) prepared novel complexes of N,N'-bis(2-hydroxyethyl)-16-methyl-18-methoxyl-6,9-dioxa-3,12-diaza-bicyclo compounds, showing their potential in creating complex chemical structures (Guo & Zong, 1994).

Axial Chirality in Cyclisation Reactions

  • Cyclisation Reactions and Chirality: Betts et al. (1999) explored the role of 'hidden' axial chirality in cyclisation reactions, offering insights into the stereochemistry and reaction mechanisms of similar compounds (Betts et al., 1999).

properties

IUPAC Name

methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14?,15-,20?,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJQBBHYRQYDEG-YHIIEBRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC[C@H]1CC2C[C@@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437331
Record name 18-methoxycoronaridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

308123-60-6
Record name 18-methoxycoronaridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Reactant of Route 2
Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Reactant of Route 3
Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.